7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

Catalog No.
S8931735
CAS No.
M.F
C10H10
M. Wt
130.19 g/mol
Availability
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7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

Product Name

7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

IUPAC Name

7-ethenylbicyclo[4.2.0]octa-1,3,5-triene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-2-8-7-9-5-3-4-6-10(8)9/h2-6,8H,1,7H2

InChI Key

OOVQLEHBRDIXDZ-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2=CC=CC=C12

7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a bicyclic organic compound with the molecular formula C10H10C_{10}H_{10}. Its structure features a unique arrangement of carbon atoms that forms two fused cyclobutane rings with an ethenyl group attached. This compound is notable for its potential applications in various fields of organic synthesis and materials science due to its reactive double bond and bicyclic framework.

  • Addition Reactions: The ethenyl group can undergo electrophilic addition reactions, allowing for the introduction of various substituents.
  • Oxidation: This compound can be oxidized to form alcohols or ketones, depending on the reaction conditions and reagents used .
  • Polymerization: The double bond in the ethenyl group makes it a candidate for polymerization reactions, potentially leading to new polymeric materials with unique properties.

Synthesis of 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile, which can be tailored to produce the desired bicyclic structure.
  • Vinylation Reactions: Utilizing vinyl halides or other vinylating agents to introduce the ethenyl group onto a bicyclic framework.
  • Functionalization of Precursor Compounds: Starting from simpler bicyclic precursors and introducing the ethenyl group through various functionalization techniques .

7-Ethenylbicyclo[4.2.0]octa-1,3,5-triene has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structure, it may be used in developing new polymers or materials with specific properties.
  • Pharmaceuticals: Investigating its derivatives could lead to novel therapeutic agents.

Several compounds share structural similarities with 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene:

Compound NameMolecular FormulaKey Features
3-Vinylbicyclo[4.2.0]octa-1,3,5-trieneC10H10C_{10}H_{10}Similar bicyclic structure; different substitution pattern
7-Azabicyclo[4.2.0]octa-1,3,5-trieneC7H7NC_{7}H_{7}NContains nitrogen; potential for different reactivity
Bicyclo[4.2.0]octa-1,3,5-trieneC10H10C_{10}H_{10}No ethenyl group; serves as a precursor

The uniqueness of 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene lies in its specific ethenyl substitution and the resulting reactivity patterns that differentiate it from other similar compounds.

The systematic IUPAC name for this compound, 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene, is derived from its bicyclic framework and substituent positioning. The parent structure, bicyclo[4.2.0]octa-1,3,5-triene, consists of two fused cyclohexene rings with bridgehead carbons at positions 1 and 6. The "4.2.0" notation indicates the number of carbon atoms in each bridge (4, 2, and 0). The ethenyl group (-CH=CH₂) is appended to the 7-position, which corresponds to one of the bridgehead carbons.

Key molecular descriptors include:

  • Molecular formula: C₁₀H₁₀
  • Molecular weight: 130.19 g/mol
  • SMILES notation: C=CC1=CC2=C(CC2)C=C1 (for positional isomer 3-ethenyl)

Comparative analysis with analogs such as 3-vinylbicyclo[4.2.0]octa-1,3,5-triene (CAS 99717-87-0) reveals structural similarities, though the ethenyl group’s position significantly influences reactivity and physical properties.

Historical Context and Discovery Timeline

The synthesis of bicyclo[4.2.0]octatriene derivatives dates to the mid-20th century, with benzocyclobutene (BCB) itself first reported in the 1960s. The 7-ethenyl variant emerged more recently, driven by interest in functionalized BCBs for polymer chemistry. Early work by Endo et al. in the 1990s laid the groundwork for vinyl-substituted BCBs, while Hawker’s group advanced living radical polymerization techniques to incorporate these monomers into high-performance polymers.

Modification records in PubChem (e.g., CID 22172249, last updated May 2025) suggest ongoing research into its synthetic optimization. The compound’s development parallels broader trends in strained hydrocarbon chemistry, where substituents like ethenyl groups are introduced to modulate electronic and steric properties.

Structural Relationship to Bicyclic and Polycyclic Aromatic Hydrocarbons

The bicyclo[4.2.0]octatriene core shares structural motifs with norbornadiene (bicyclo[2.2.1]heptadiene) and benzocyclobutene. Key distinctions include:

  • Ring strain: The [4.2.0] system imposes significant angle strain (≈30 kcal/mol), enhancing reactivity in ring-opening polymerizations.
  • Conjugation: The 1,3,5-triene system allows partial π-conjugation, though steric hindrance limits full delocalization.

Polycyclic analogs, such as anthracene and phenanthrene, exhibit extended π-systems but lack the strained bicyclic geometry that defines BCB derivatives. The ethenyl group in 7-ethenylbicyclo[4.2.0]octa-1,3,5-triene introduces additional unsaturation, enabling participation in Diels-Alder reactions and copolymerization.

XLogP3

2.4

Exact Mass

130.078250319 g/mol

Monoisotopic Mass

130.078250319 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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